Cas no 326023-08-9 (2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid)

2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid is a specialized organic compound featuring a benzoic acid core substituted with a hydroxy group and a thiophene-2-sulfonamido moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of both sulfonamide and carboxylic acid functionalities enhances its potential as a versatile intermediate for synthesizing bioactive molecules. Its distinct molecular architecture may contribute to binding affinity in target interactions, particularly in enzyme inhibition or receptor modulation. The compound's stability and solubility profile further support its utility in experimental applications. Researchers may explore its derivatives for developing novel therapeutic agents or functional materials.
2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid structure
326023-08-9 structure
Product Name:2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid
CAS No:326023-08-9
MF:C11H9NO5S2
MW:299.322860479355
CID:843312
PubChem ID:754080
Update Time:2025-05-24

2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-HYDROXY-5-(THIOPHENE-2-SULFONYLAMINO)-BENZOIC ACID
    • 2-hydroxy-5-(thiophene-2-sulfonamido)benzoic acid
    • 2-hydroxy-5-(thiophene-2-sulfonamido)benzoicacid
    • G32343
    • Oprea1_612140
    • Z56779183
    • C11H9NO5S2
    • AKOS000114655
    • 326023-08-9
    • J-509643
    • MFCD02700612
    • 2-hydroxy-5-(thiophen-2-ylsulfonylamino)benzoic acid
    • CS-0218162
    • Oprea1_120962
    • EN300-00282
    • 2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid
    • MDL: MFCD02700612
    • Inchi: 1S/C11H9NO5S2/c13-9-4-3-7(6-8(9)11(14)15)12-19(16,17)10-2-1-5-18-10/h1-6,12-13H,(H,14,15)
    • InChI Key: AVIOICZIPMVMFG-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(NC1C=CC(=C(C(=O)O)C=1)O)(=O)=O

Computed Properties

  • Exact Mass: 298.99221473g/mol
  • Monoisotopic Mass: 298.99221473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 140Ų

2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid Pricemore >>

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2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid Related Literature

Additional information on 2-Hydroxy-5-(thiophene-2-sulfonamido)benzoic Acid

Introduction to 2-Hydroxy-5-(Thiophene-2-Sulfonamido)Benzoic Acid (CAS No. 326023-08-9)

2-Hydroxy-5-(Thiophene-2-Sulfonamido)Benzoic Acid (CAS No. 326023-08-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its benzoic acid backbone and the presence of a thiophene moiety, exhibits unique chemical properties that make it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of 2-Hydroxy-5-(Thiophene-2-Sulfonamido)Benzoic Acid is notable for its functional groups, including a hydroxyl group (-OH), a sulfonamide group (-SO₂-NH), and the thiophene ring system. These functional groups contribute to the compound's ability to interact with biological targets, such as enzymes and receptors, making it a valuable tool in the study of molecular interactions and therapeutic interventions.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and potential bioactivity of CAS No. 326023-08-9. For instance, studies utilizing molecular docking simulations have revealed that this compound has the potential to bind effectively to certain protein targets, suggesting its role in modulating enzymatic activity or receptor signaling pathways. Such findings underscore the importance of Thiophene-Sulfonamido Benzoic Acid derivatives in drug design.

In addition to its structural features, CAS No. 326023-08-9 has been explored for its potential anti-inflammatory and antioxidant properties. Experimental studies have demonstrated that this compound exhibits significant radical scavenging activity, which could be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of Thiophene-Sulfonamido Benzoic Acid derivatives has also been optimized through green chemistry approaches, reducing the environmental impact of their production. These methods involve the use of eco-friendly solvents and catalysts, aligning with current trends toward sustainable chemical practices.

Furthermore, recent research has focused on the pharmacokinetic profile of CAS No. 326023-08-9, particularly its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating the compound's suitability as a drug candidate and for designing formulations that enhance its bioavailability.

The integration of experimental data with computational modeling has provided deeper insights into the mechanism of action of Thiophene-Sulfonamido Benzoic Acid derivatives. For example, quantum mechanical calculations have revealed key interactions between the compound's functional groups and specific amino acid residues in target proteins, offering a basis for rational drug design.

In conclusion, CAS No. 326023-08-9, or Thiophene-Sulfonamido Benzoic Acid, represents a compelling area of research with potential applications in therapeutics. Its unique chemical structure, coupled with advances in computational and experimental techniques, positions this compound as a valuable asset in the ongoing quest for novel pharmaceutical agents.

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